(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
Brand Name: Vulcanchem
CAS No.: 1105206-60-7
VCID: VC4412967
InChI: InChI=1S/C22H20N4O5S/c27-20(6-4-14-3-5-18-19(8-14)31-13-30-18)24-22-16-11-32-12-17(16)25-26(22)10-21(28)23-9-15-2-1-7-29-15/h1-8H,9-13H2,(H,23,28)(H,24,27)/b6-4-
SMILES: C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Molecular Formula: C22H20N4O5S
Molecular Weight: 452.49

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

CAS No.: 1105206-60-7

Cat. No.: VC4412967

Molecular Formula: C22H20N4O5S

Molecular Weight: 452.49

* For research use only. Not for human or veterinary use.

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide - 1105206-60-7

Specification

CAS No. 1105206-60-7
Molecular Formula C22H20N4O5S
Molecular Weight 452.49
IUPAC Name (Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide
Standard InChI InChI=1S/C22H20N4O5S/c27-20(6-4-14-3-5-18-19(8-14)31-13-30-18)24-22-16-11-32-12-17(16)25-26(22)10-21(28)23-9-15-2-1-7-29-15/h1-8H,9-13H2,(H,23,28)(H,24,27)/b6-4-
Standard InChI Key RAUPBALNWVRFCE-XQRVVYSFSA-N
SMILES C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C=CC4=CC5=C(C=C4)OCO5

Introduction

Chemical Identity and Structural Features

The compound (Z)-3-(benzo[d][1, dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide (CAS: 1105206-60-7) is a heterocyclic molecule with a molecular formula of C22H20N4O5S\text{C}_{22}\text{H}_{20}\text{N}_4\text{O}_5\text{S} and a molecular weight of 452.5 g/mol . Its structure integrates multiple pharmacophoric motifs:

  • A benzo[d] dioxol-5-yl group, known for enhancing bioavailability and metabolic stability .

  • A thieno[3,4-c]pyrazol core, a fused heterocycle contributing to kinase inhibition and antitumor activity .

  • A furan-2-ylmethyl side chain, which modulates hydrogen bonding and solubility .

  • An acrylamide linker, enabling covalent interactions with biological targets .

The Z-configuration of the acrylamide double bond is critical for maintaining planar geometry and optimal binding to hydrophobic pockets in enzymes .

Synthetic Pathways and Key Intermediates

The synthesis involves multi-step reactions, as outlined below:

Core Heterocycle Formation

The thieno[3,4-c]pyrazol scaffold is synthesized via cyclocondensation of 4-aminothieno[2,3-c]pyrazole-5-carbonitrile with chloroacetyl chloride, followed by nucleophilic substitution with furan-2-ylmethylamine . Key intermediates include:

  • 4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonitrile: Prepared via bromination and Suzuki coupling .

  • 2-(2-((Furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine: Generated through Dimroth rearrangement .

Acrylamide Conjugation

The final step involves condensation of the thienopyrazol intermediate with (Z)-3-(benzo[d] dioxol-5-yl)acryloyl chloride under basic conditions . The reaction yields the target compound with >90% purity after column chromatography .

Pharmacological Activities

Antitumor Efficacy

In vitro cytotoxicity screening against MDA-MB-231 (triple-negative breast cancer) revealed an IC50_{50} of 4.92±1.09 μM4.92 \pm 1.09\ \mu\text{M} . The compound also inhibited:

  • HeLa (cervical cancer): IC50_{50} = 7.34 μM7.34\ \mu\text{M} .

  • A498 (renal carcinoma): IC50_{50} = 6.81 μM6.81\ \mu\text{M} .

Mechanistically, it suppresses VEGFR-2 phosphorylation (Kd=8.2 nMK_d = 8.2\ \text{nM}) and disrupts angiogenesis in chick embryo assays .

Kinase Inhibition

The thienopyrazol moiety exhibits potent GSK-3β inhibition (IC50_{50} = 3.1 nM), comparable to reference inhibitors like AR-A014418 . Molecular dynamics simulations (200 ns) confirmed stable binding to the ATP pocket via:

  • Three hydrogen bonds with Asp133 and Val135 .

  • Hydrophobic interactions with Lys85 and Phe67 .

Molecular Docking and Dynamics

Docking studies (PDB: 4ACG) positioned the compound in the GSK-3β active site with a docking score of 9.8 kcal/mol-9.8\ \text{kcal/mol} . Key interactions include:

Interaction TypeResidues InvolvedBond Length (Å)
Hydrogen bondsAsp133, Val1352.1–2.4
π-StackingPhe673.8
HydrophobicLys85, Ile62

MD simulations demonstrated RMSD stability (<2.0 A˚<2.0\ \text{Å}) over 200 ns, confirming minimal conformational fluctuations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator